3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, with a carboxamide group at the 4-position
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenylpyrazole.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a substitution reaction. For example, 3-chlorobenzoyl chloride can react with the pyrazole derivative to form the desired product.
Formation of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-1-phenylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1-phenylpyrazole-4-carboxamide: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
3-(3-Bromophenyl)-1-phenylpyrazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-1-methylpyrazole-4-carboxamide: Similar structure but with a methyl group instead of a phenyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-4-5-11(9-12)15-14(16(18)21)10-20(19-15)13-7-2-1-3-8-13/h1-10H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJTQYUGOSJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.